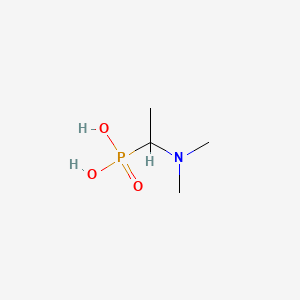

N,N-Dimethyl-2-phosphonoethanamine

Beschreibung

Eigenschaften

CAS-Nummer |

102394-13-8 |

|---|---|

Molekularformel |

C4H12NO3P |

Molekulargewicht |

153.12 g/mol |

IUPAC-Name |

1-(dimethylamino)ethylphosphonic acid |

InChI |

InChI=1S/C4H12NO3P/c1-4(5(2)3)9(6,7)8/h4H,1-3H3,(H2,6,7,8) |

InChI-Schlüssel |

DALOYMBBEZWGND-UHFFFAOYSA-N |

Kanonische SMILES |

CC(N(C)C)P(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phosphonoethanamine typically involves the reaction of dimethylamine with a phosphonate ester. One common method is the reaction of dimethylamine with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and catalysts to enhance reaction rates. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-phosphonoethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a wide range of amine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-phosphonoethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-2-phosphonoethanamine exerts its effects involves interactions with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2-Chloro-N,N-dimethylethanamine

- CAS RN : 107-99-3

- Molecular Formula : C₄H₁₀ClN

- Synonyms: N,N-Dimethyl-2-chloroethylamine, β-Chloroethyldimethylamine .

Regulatory and Commercial Data :

Structural Features :

- Comprises a chloroethyl backbone with a dimethylamino group (-N(CH₃)₂) at the second carbon. This structure confers reactivity in alkylation reactions, particularly in synthesizing quaternary ammonium compounds or nitrogen mustards .

Comparison with Similar Compounds

The following compounds are structurally analogous, differing in alkyl substituents, functional groups, or regulatory status:

2-(N,N-Diethylamino)ethyl Chloride

2-(N-Isopropyl-N-methylamino)ethyl Chloride Hydrochloride

Ethylbis(2-chloroethyl)amine (HN1)

- CAS RN : Referenced under Schedule 1A06

- Molecular Formula : C₆H₁₂Cl₂N

- Key Features: A nitrogen mustard with two chloroethyl groups and an ethylamino substituent. Classified as a vesicant (blister agent) under Schedule 1A06, reflecting its high toxicity and military relevance .

2-(Ethylisopropylamino)ethanethiol

- CAS RN : 36759-67-8

- Molecular Formula : C₇H₁₇NS

- Key Features: Replaces chlorine with a thiol (-SH) group, altering reactivity toward nucleophilic substitution. Used in organophosphorus compound synthesis .

Data Table: Structural and Regulatory Comparison

Key Findings from Comparative Analysis

Impact of Alkyl Substituents

- Dimethyl vs. Diethyl : Diethyl derivatives (e.g., 100-35-6) exhibit lower volatility but higher lipophilicity compared to dimethyl analogs, influencing their environmental persistence .

- Branching (Isopropyl) : Compounds like 4261-68-1 show altered physical properties (e.g., melting points) due to steric effects, impacting industrial handling .

Functional Group Effects

Regulatory Implications

- Schedule 1A06 (HN1) : Strict controls due to historical use in warfare, contrasting with Schedule 2B10/2B12 compounds regulated as precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.